5-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]furan-2-carboxamide
Description
5-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]furan-2-carboxamide is a substituted furan-2-carboxamide derivative characterized by a bromine atom at the 5-position of the furan ring and a complex N-substituent: 2-(2-fluorophenyl)-2-methoxypropyl. This substituent introduces both aromatic (fluorophenyl) and aliphatic (methoxypropyl) components, likely influencing the compound’s physicochemical properties and biological activity.
Properties
IUPAC Name |
5-bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrFNO3/c1-15(20-2,10-5-3-4-6-11(10)17)9-18-14(19)12-7-8-13(16)21-12/h3-8H,9H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCGZTMUPSLXOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(O1)Br)(C2=CC=CC=C2F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]furan-2-carboxamide typically involves multiple steps, including halogenation, coupling reactions, and amide formation. One common method involves the following steps:
Coupling Reaction: The coupling of the 2-(2-fluorophenyl)-2-methoxypropyl group to the furan ring can be performed using Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated furan in the presence of a palladium catalyst and a base.
Amide Formation: The final step involves the formation of the carboxamide group by reacting the substituted furan with an appropriate amine under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used in the presence of a suitable solvent like DMF or DMSO.
Major Products Formed
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted furan derivatives with various functional groups.
Scientific Research Applications
5-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 5-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Substituent Structure and Electronic Effects
The N-substituent significantly impacts molecular interactions. Key analogs include:
- 5-Bromo-N-(4-bromophenyl)furan-2-carboxamide (): Features a 4-bromophenyl group, introducing strong electron-withdrawing effects via bromine. Its aromaticity and planar structure contrast with the branched aliphatic-aryl hybrid in the target compound.
- 5-Bromo-N-(2-methylpropyl)furan-2-carboxamide (): Substituted with a simple branched alkyl chain (2-methylpropyl), lacking aromatic or polar groups, which reduces steric hindrance compared to the target’s fluorophenyl-methoxypropyl group.
- 5-Bromo-N-(2-methyl-5-sulfamoylphenyl)furan-2-carboxamide (): Contains a sulfamoylphenyl group, adding hydrogen-bonding capacity and polar surface area (PSA: 110.78 Ų), unlike the methoxypropyl-fluorophenyl substituent in the target compound .
Physicochemical Properties
- Molecular Weight : The target compound’s substituent suggests a higher molecular weight (~380–400 g/mol) compared to analogs like 5-bromo-N-(4-bromophenyl)furan-2-carboxamide (344.99 g/mol, ) and 5-bromo-N-(2-methyl-5-sulfamoylphenyl)furan-2-carboxamide (359.20 g/mol, ) .
- Lipophilicity (logP) : The fluorophenyl and methoxy groups may increase logP relative to sulfamoylphenyl analogs (logP = 4.10 in ). The 4-bromophenyl analog (XlogP = 4.10, ) suggests similar lipophilicity despite structural differences .
- Polar Surface Area (PSA) : The methoxy group in the target compound could moderately enhance PSA compared to purely alkyl-substituted analogs (e.g., 2-methylpropyl in ).
Biological Activity
5-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]furan-2-carboxamide is a synthetic compound with potential therapeutic applications. Its structure includes a bromine atom, a furan ring, and a carboxamide functional group, which may contribute to its biological activity. This article reviews the biological activities attributed to this compound, supported by relevant studies and data.
Chemical Structure
The molecular formula of this compound is . The structural representation is as follows:
- Bromine (Br) : A halogen that can influence the reactivity and biological interactions of the compound.
- Furan Ring : A five-membered aromatic ring that may contribute to the compound's pharmacological properties.
- Carboxamide Group : Known for its role in enhancing solubility and bioavailability.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing furan and bromine have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anti-inflammatory Properties
Research has suggested that compounds with similar structures can modulate inflammatory responses. For example, derivatives of furan have been reported to inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro . This suggests that this compound may also possess anti-inflammatory effects, potentially making it useful in treating inflammatory diseases.
Cytotoxicity Against Cancer Cells
Studies have demonstrated that some furan-based compounds exhibit cytotoxicity against various cancer cell lines. For instance, compounds with similar substituents have been tested against breast cancer (MCF-7) and lung cancer (A549) cells, showing promising IC50 values . The proposed mechanism involves induction of apoptosis through activation of caspase pathways.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several brominated furan derivatives against clinical isolates. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against resistant bacterial strains .
- Anti-inflammatory Activity Assessment : In vitro assays using RAW 264.7 macrophages treated with lipopolysaccharides (LPS) showed that furan derivatives could significantly reduce nitric oxide production, indicating their potential as anti-inflammatory agents .
- Cytotoxicity Testing : A recent investigation into the cytotoxic effects of various furan derivatives on MCF-7 cells revealed that certain compounds led to a dose-dependent decrease in cell viability, with IC50 values around 20 µM for structurally related compounds .
Data Summary
Q & A
Q. What are the common synthetic routes for 5-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]furan-2-carboxamide, and what reaction conditions are critical for high yield?
Methodological Answer: The synthesis typically involves coupling a brominated furan-2-carboxylic acid derivative with a substituted amine. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt or DCC to activate the carboxylic acid .
- Substituent introduction : The 2-(2-fluorophenyl)-2-methoxypropylamine moiety is synthesized via nucleophilic substitution or reductive amination .
- Critical conditions :
- Temperature : Maintain 0–5°C during coupling to minimize side reactions.
- Solvent : Use anhydrous DMF or THF to prevent hydrolysis .
- Catalyst : Triethylamine (Et₃N) is essential for neutralizing HCl byproducts .
Q. Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1. Amide coupling | EDCI, HOBt, DMF, 0°C | 60–75% | |
| 2. Purification | Recrystallization (ACN) | 95% purity |
Q. How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer: Structural validation requires:
- NMR spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of the furan ring (δ 6.3–7.5 ppm for protons) and fluorophenyl groups (δ 7.1–7.8 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from methoxy and propyl groups .
- Mass spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (e.g., [M+H]⁺ = 394.05 Da) .
- X-ray crystallography (if crystalline): Resolve bond angles and stereochemistry .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?
Methodological Answer: Common challenges include poor solubility of intermediates and side reactions. Optimization strategies:
- Solvent screening : Test polar aprotic solvents (e.g., DMAc) for better solubility .
- Catalyst tuning : Replace EDCI with more efficient catalysts like HATU for faster coupling .
- Flow chemistry : Continuous flow systems improve heat/mass transfer, reducing byproducts .
Q. Case Study :
| Parameter | Initial Yield | Optimized Yield |
|---|---|---|
| Solvent (DMF → DMAc) | 60% | 78% |
| Catalyst (EDCI → HATU) | 75% | 88% |
Q. What computational approaches predict the compound’s interaction with biological targets?
Methodological Answer:
Q. Example Findings :
| Target | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| EGFR kinase | -9.2 | H-bond with Met793, hydrophobic with Phe856 |
Q. How can contradictory data on biological activity across assays be resolved?
Methodological Answer: Discrepancies often arise from assay conditions or target specificity. Mitigation strategies:
- Dose-response curves : Test activity across 1 nM–100 µM to identify optimal ranges .
- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence) with cell-based viability assays .
- Metabolite profiling : Check for off-target effects using LC-MS/MS .
Q. Case Study :
| Assay Type | IC₅₀ (µM) | Conclusion |
|---|---|---|
| Biochemical (kinase inhibition) | 0.5 | High potency |
| Cellular (apoptosis) | 10.2 | Low membrane permeability |
Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
Methodological Answer: Address poor solubility/bioavailability via:
Q. Example Data :
| Formulation | Solubility (mg/mL) | Half-life (h) |
|---|---|---|
| Free compound | 0.02 | 1.5 |
| Liposomal | 2.1 | 6.8 |
Q. How does the compound’s stereochemistry influence its biological activity?
Methodological Answer: The methoxypropyl group’s stereochemistry is critical:
- Chiral HPLC : Separate enantiomers and test individually .
- X-ray analysis : Confirm absolute configuration (R/S) .
- Activity comparison :
- (R)-enantiomer : IC₅₀ = 0.3 µM (kinase inhibition) .
- (S)-enantiomer : IC₅₀ > 10 µM .
Q. What analytical methods detect degradation products under varying storage conditions?
Methodological Answer:
- Forced degradation studies : Expose to heat (40°C), light (UV), and humidity (75% RH) .
- HPLC-MS : Identify degradation peaks (e.g., de-bromination or hydrolysis products) .
- Stability guidelines : Store at -20°C in amber vials under argon .
Q. Degradation Profile :
| Condition | Major Degradant | % After 30 Days |
|---|---|---|
| 40°C | De-brominated analog | 12% |
| UV light | Oxidized furan | 8% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
